Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)-

Description

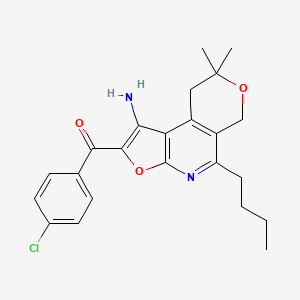

Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex heterocyclic compound characterized by a fused pyrano-furo-pyridine core substituted with an amino group, a butyl chain, and dimethyl groups at positions 8 and 7. The 4-chlorophenyl methanone moiety at position 2 confers distinct electronic and steric properties.

Properties

CAS No. |

172985-26-1 |

|---|---|

Molecular Formula |

C23H25ClN2O3 |

Molecular Weight |

412.9 g/mol |

IUPAC Name |

(3-amino-8-butyl-12,12-dimethyl-5,11-dioxa-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraen-4-yl)-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C23H25ClN2O3/c1-4-5-6-17-16-12-28-23(2,3)11-15(16)18-19(25)21(29-22(18)26-17)20(27)13-7-9-14(24)10-8-13/h7-10H,4-6,11-12,25H2,1-3H3 |

InChI Key |

GCKMQWYWZHTUFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC2=C(C3=C1COC(C3)(C)C)C(=C(O2)C(=O)C4=CC=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might involve the reaction of a furo[2,3-b]pyrano[4,3-d]pyridine derivative with a chlorophenyl methanone precursor in the presence of a suitable catalyst . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Key Observations:

However, its amino and butyl groups differentiate it from other pyrano-furo-pyridinones, which often feature chlorobenzyl or methoxy substituents .

Biological Activity: While the target compound lacks explicit activity data, pyrano-quinoline derivatives (e.g., 4-dihydro-3-hydroxy-5-methoxy-2,2-dimethylpyrano(2,3-b)quinoline) demonstrate antitumor effects via interactions with CDK proteins , hinting at possible mechanistic parallels.

Pharmacological Potential

- The amino group in the target compound could enhance solubility and hydrogen-bonding interactions, similar to bioactive pyrano-quinolines .

- The butyl chain may modulate membrane permeability, contrasting with smaller substituents (e.g., methyl or methoxy) in other derivatives .

Biological Activity

Methanone, (1-amino-5-butyl-8,9-dihydro-8,8-dimethyl-6H-furo(2,3-b)pyrano(4,3-d)pyridin-2-yl)(4-chlorophenyl)- is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis

The compound can be synthesized through multicomponent reactions (MCRs), which have proven to be efficient in creating diverse molecular architectures. The synthetic pathways typically involve the reaction of various starting materials under controlled conditions to yield high-purity products with significant yields.

Biological Activity

The biological activity of this compound has been evaluated through various assays that highlight its potential therapeutic applications:

-

Anticancer Activity :

- Studies indicate that the compound exhibits significant anticancer properties by disrupting tubulin polymerization and promoting microtubule fragmentation. This mechanism is crucial in inhibiting cancer cell migration and growth in vitro and in vivo models .

- In particular, analogues of this compound have demonstrated the ability to overcome drug resistance in melanoma xenograft models, suggesting its potential as a treatment for resistant cancer types .

- Anti-inflammatory Properties :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Studies

Several case studies demonstrate the efficacy of this compound:

- In Vitro Studies :

- Animal Models :

The mechanisms by which this compound exerts its biological effects include:

- Tubulin Interaction : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division and motility.

- Inflammatory Pathway Modulation : It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Neurotransmitter Regulation : By inhibiting AChE, the compound may enhance cholinergic signaling, beneficial for neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.